Physicochemical properties of 2-Amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic acid CAS 923176-71-0
Physicochemical properties of 2-Amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic acid CAS 923176-71-0
An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Pathway of 2-Amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic acid (CAS 923176-71-0)
This technical guide provides a comprehensive overview of the physicochemical properties, a proposed synthetic route, and potential biological significance of 2-Amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction
The 2-amino-1,3-thiazole-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] Derivatives of this heterocyclic system have been reported to exhibit antifungal, antiviral, antibacterial (including activity against Mycobacterium tuberculosis), and anticancer properties.[4] The therapeutic potential of this class of compounds underscores the importance of exploring novel derivatives. This guide focuses on the specific analog, 2-Amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic acid, providing a detailed examination of its predicted physicochemical properties and a robust, well-reasoned synthetic protocol.
Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| Molecular Formula | C10H16N2O2S | |
| Molecular Weight | 228.31 g/mol | |
| Melting Point | 180-200 °C | Based on related 2-amino-5-alkyl-1,3-thiazole-4-carboxylic acids, which are typically solids with melting points in this range. |
| Boiling Point | > 300 °C (decomposes) | High polarity and the presence of carboxylic acid and amine groups suggest a high boiling point with decomposition. |
| Solubility | Sparingly soluble in water; Soluble in DMSO, DMF, and basic aqueous solutions. | The carboxylic acid moiety imparts some aqueous solubility, especially at higher pH. The alkyl chain reduces overall water solubility. |
| pKa (acidic) | 3.5 - 4.5 | Estimated for the carboxylic acid group, typical for a carboxylic acid adjacent to an electron-rich heterocyclic ring. |
| pKa (basic) | 2.0 - 3.0 | Estimated for the 2-amino group, which is weakly basic due to delocalization of the lone pair into the thiazole ring. |
| LogP | 1.5 - 2.5 | The 1-ethylpropyl group significantly increases lipophilicity compared to smaller alkyl substituents. |
Proposed Synthetic Pathway
The synthesis of 2-Amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic acid can be achieved through a modified Hantzsch thiazole synthesis, a classic and reliable method for the formation of the thiazole ring. This approach involves the condensation of a thiourea with an α-halocarbonyl compound.
Synthetic Workflow Diagram
Caption: Proposed Hantzsch-type synthesis of the target compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Ethyl 2-amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylate
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add thiourea (1.0 equivalent) and absolute ethanol.
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Stir the mixture until the thiourea is fully dissolved.
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Add ethyl 2-chloro-4-ethyl-3-oxohexanoate (1.0 equivalent) dropwise to the solution at room temperature.
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Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Neutralize the mixture with a saturated solution of sodium bicarbonate.
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The product, ethyl 2-amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylate, will precipitate out of the solution.
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Filter the solid, wash with cold water, and dry under vacuum.
Step 2: Hydrolysis to 2-Amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic acid
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In a round-bottom flask, suspend the crude ethyl ester from the previous step in a 2M aqueous solution of sodium hydroxide.
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Heat the mixture to reflux and stir for 2-4 hours, or until the hydrolysis is complete (monitored by TLC).
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Cool the reaction mixture in an ice bath.
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Carefully acidify the solution with 2M hydrochloric acid to a pH of approximately 4-5.
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The final product, 2-Amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic acid, will precipitate as a solid.
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Filter the product, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum.
Analytical Characterization
A comprehensive characterization of the synthesized compound is crucial to confirm its identity and purity. The following analytical techniques are recommended:
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High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid) is a good starting point.
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Mass Spectrometry (MS): To confirm the molecular weight of the compound. Electrospray ionization (ESI) in positive mode should show a prominent peak at m/z = 229.09 (M+H)+.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Expected signals would include those for the ethyl and propyl protons of the 1-ethylpropyl group, and a broad singlet for the amino protons.
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¹³C NMR: Characteristic signals for the thiazole ring carbons, the carboxylic acid carbon, and the carbons of the 1-ethylpropyl substituent are expected.
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Infrared (IR) Spectroscopy: Key vibrational bands would be expected for the N-H stretches of the amino group, the O-H stretch of the carboxylic acid, and the C=O stretch of the carboxylic acid.
Potential Biological Significance and Screening
The 2-aminothiazole scaffold is a well-established pharmacophore with a broad spectrum of biological activities. The introduction of a moderately lipophilic 1-ethylpropyl group at the 5-position may influence the compound's pharmacokinetic and pharmacodynamic properties.
Hypothetical Signaling Pathway Involvement
Given the known activities of related compounds, 2-Amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic acid could potentially interact with various biological targets. For instance, some 2-aminothiazole derivatives have been shown to inhibit bacterial enzymes or act as kinase inhibitors in cancer cells.
Caption: A hypothetical mechanism of antibacterial action.
Recommended Biological Assays
Based on the literature for this class of compounds, the following primary screens are recommended:
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Antimicrobial Susceptibility Testing: Evaluate the compound against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger).
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Anticancer Cell Proliferation Assays: Screen the compound against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) to determine its cytotoxic or cytostatic effects.
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Kinase Inhibition Assays: If the compound shows anticancer activity, it would be prudent to screen it against a panel of kinases known to be involved in cancer progression.
Conclusion
2-Amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic acid represents an interesting, yet underexplored, derivative of a biologically significant heterocyclic core. This guide provides a solid foundation for its synthesis and characterization, based on established chemical principles and data from related structures. The predicted physicochemical properties and proposed biological screening cascade offer a clear path for researchers to investigate the therapeutic potential of this novel compound. The flexibility of the Hantzsch thiazole synthesis also allows for the generation of a library of related analogs for structure-activity relationship (SAR) studies.
References
- Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid deriv
- Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives | Request PDF. (URL not available)
- Synthesis and Antibactrial Study of New 2-Amino-5-Aryl- 1,3-Thiazole-4-Carboxylic Acid Deriv
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Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS One. (URL: [Link])
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Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. PMC. (URL: [Link])
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PREPARATION OF 2-AMINO-THIAZOLE-5-CARBOXYLIC-ACID DERIVATIVES - Patent 1919885. EPO. (URL: [Link])
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